![molecular formula C38H70O2 B117072 1,2-Dihexadecyloxybenzene CAS No. 151237-06-8](/img/structure/B117072.png)
1,2-Dihexadecyloxybenzene
Overview
Description
1,2-Dihexadecyloxybenzene is a chemical compound that has gained significant attention from the scientific community due to its unique physical, chemical, and biological properties . It has a molecular weight of 558.96 and a molecular formula of C38H70O2 .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in acetone . The reaction conditions include heating for 18 hours .
Molecular Structure Analysis
The molecular structure of this compound is determined by various techniques such as spectroscopic, spectrometric, and thermal analyses . These techniques enable a comprehensive understanding of its molecular structure and thermal properties .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various factors . These factors include the nature of the reactants, the conditions under which the reaction occurs, and the presence of catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure . These properties are crucial in understanding its function as a biomaterial .
Scientific Research Applications
Advanced Oxidation Processes and Neurological Relevance
1,2-Dihydroxybenzenes, closely related to 1,2-Dihexadecyloxybenzene, are applied in advanced oxidation processes (AOPs) and have implications in oxidative stress, wood biodegradation, and neuronal diseases in humans. Their activities stem from metal ligand properties and the deprotonation of hydroxyl groups (Romero et al., 2018).
Brominated Flame Retardants in Environmental Studies
This compound is structurally similar to certain novel brominated flame retardants (NBFRs), which are found in indoor air, dust, consumer goods, and food. Understanding these compounds is critical for assessing environmental risks and impacts (Zuiderveen et al., 2020).
Polymer Chemistry and Near-Infrared Emission
Research into conjugated polymers using related compounds like 1,4-diethynyl-2,5-dihexadecyloxybenzene has led to advancements in materials that exhibit narrow near-infrared emission bands. These materials have potential applications in optoelectronics (Nagai & Chujo, 2010).
Ionic Liquids in Catalysis
Ionic liquids with 1,2-dichloro-4-nitrobenzene, similar in structure to this compound, are used in catalysis for high-temperature reactions, demonstrating their potential in synthetic chemistry (Fan et al., 2012).
Battery Technology
Compounds like 1,4-Dimethoxybenzene derivatives, related to this compound, are used in non-aqueous redox flow batteries. They show promise due to high open-circuit potentials and chemical stability, highlighting potential applications in energy storage technologies (Zhang et al., 2017).
Electrochemical Destruction in Wastewater Treatment
1,3-Dihydroxybenzene, a related compound, has been studied for its destruction by electrochemical oxidation, indicating the potential of this compound in wastewater treatment applications (Zhelovitskaya et al., 2020).
Organometallic Chemistry
Partially fluorinated benzenes, similar to this compound, are used in organometallic chemistry and catalysis. They provide opportunities for new approaches in organic synthesis (Pike et al., 2017).
Liquid Crystals
Hexadecyloxy- and octadecyloxyazoxybenzenes, structurally related to this compound, show smectic B and C modifications, important in the study of liquid crystals (Demus et al., 1973).
Future Directions
properties
IUPAC Name |
1,2-dihexadecoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-39-37-33-29-30-34-38(37)40-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32,35-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXKETVYEHZCDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1OCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H70O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566429 | |
Record name | 1,2-Bis(hexadecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
151237-06-8 | |
Record name | 1,2-Bis(hexadecyloxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151237-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Bis(hexadecyloxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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